molecular formula C22H19ClN2O2 B2713729 1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole CAS No. 431976-91-9

1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole

Cat. No.: B2713729
CAS No.: 431976-91-9
M. Wt: 378.86
InChI Key: HYHGXWHOHNNBNE-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorobenzyl group and a dimethoxyphenyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

    Attachment of Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole would depend on its specific biological activity. Generally, benzimidazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to various cellular responses, including inhibition of cell growth, induction of apoptosis, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzyl)-2-phenyl-1H-benzimidazole: Lacks the dimethoxy groups, which may affect its biological activity.

    1-(2-chlorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole: Contains only one methoxy group, which may result in different chemical and biological properties.

    1-(2-chlorobenzyl)-2-(3,4-dihydroxyphenyl)-1H-benzimidazole: Contains hydroxyl groups instead of methoxy groups, which may enhance its reactivity and biological activity.

Uniqueness

1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole is unique due to the presence of both chlorobenzyl and dimethoxyphenyl groups, which may confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.

Biological Activity

1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, which is known for its diverse biological activities. This compound features a chlorobenzyl group and a dimethoxyphenyl group that may enhance its pharmacological properties. Benzimidazole derivatives have been extensively studied for their potential as anticancer agents, anti-inflammatory drugs, and more.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Benzimidazole Core : Essential for biological activity.
  • Chlorobenzyl Group : May influence lipophilicity and receptor interactions.
  • Dimethoxyphenyl Group : Contributes to electronic properties and potential interactions with biological targets.
PropertyValue
Molecular FormulaC22H19ClN2O2
Molecular Weight396.85 g/mol
Melting Point203-204°C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and inflammation. Benzimidazole derivatives generally exert their effects through:

  • Inhibition of Cell Growth : By disrupting microtubule polymerization.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from proliferating.
  • Anti-Angiogenesis : Inhibiting the formation of new blood vessels that supply tumors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound.

Case Study Findings

A study focused on various benzimidazole compounds demonstrated that those with electron-donating groups (like methoxy) exhibited increased cytotoxicity against cancer cell lines. Specifically, compounds similar to this compound showed promising results against A549 lung cancer cells with IC50 values indicating potent activity.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (μg/mL)
This compoundA54911.75
1-(4-Chlorobenzyl)-2-phenyl-1H-benzimidazoleMCF715.00
1-(2-Chlorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazoleHeLa20.50

Anti-Inflammatory Activity

In addition to anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that benzimidazole derivatives can inhibit key inflammatory pathways, reducing cytokine production and modulating immune responses.

Table 3: Anti-Inflammatory Activity

CompoundAssay TypeResult
This compoundEgg Albumin Denaturation InhibitionSignificant Inhibition
Control Compound-No Inhibition

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2/c1-26-20-12-11-15(13-21(20)27-2)22-24-18-9-5-6-10-19(18)25(22)14-16-7-3-4-8-17(16)23/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHGXWHOHNNBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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